HTL14242
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
HTL14242, also known as 3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile, primarily targets the metabotropic glutamate receptor 5 (mGlu5) . mGlu5 is a class C G-protein-coupled receptor (GPCR) that plays a crucial role in transducing endogenous signals across the cell membrane . It is considered a promising target for the treatment of multiple psychiatric and neurodegenerative disorders .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGlu5 . As a NAM, it reduces the effects of positive agonists, endogenous activators, or antagonists . It binds to the allosteric sites of mGlu5, leading to conformational changes that decrease the receptor’s response to its ligands .
Biochemical Pathways
The action of this compound on mGlu5 affects the glutamatergic neurotransmission, which involves most aspects of normal brain function . By modulating mGlu5 activity, this compound can influence various biochemical pathways and downstream effects related to psychiatric and neurodegenerative disorders .
Pharmacokinetics
This compound is an orally active compound with high bioavailability . It is stable in rat plasma and inactive at the hERG ion-channel . The compound demonstrates excellent, dose-dependent occupancy of mGlu5 receptors with an estimated ED50 of 0.3 mg/kg . It exhibits an oral pharmacokinetic profile with a half-life of 6.5 hours, an AUCinf of 3946 ng/h/mL, and a bioavailability of 80% in dogs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu5 activity. By acting as a NAM, it can reduce the receptor’s response to its ligands, thereby influencing the cellular signal transduction and synaptic transmission related to the glutamatergic neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, can be affected by factors like the physiological condition of the individual, the presence of other drugs, and the route of administration
Biochemical Analysis
Biochemical Properties
HTL14242 plays a significant role in biochemical reactions. It interacts with the mGlu5 receptors, which are class C G-protein-coupled receptors (GPCRs) and are considered promising targets for the treatment of many psychiatric and neurodegenerative disorders .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of mGlu5 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mGlu5 receptors. This binding results in negative allosteric modulation of the receptor, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates excellent, dose-dependent occupancy of mGlu5 receptors . It is stable in rat plasma and has a clean profile in vitro assays of cytotoxicity in HepG2 cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It demonstrates an excellent, dose-dependent occupancy of mGlu5 receptors from an oral dose, with an estimated ED50 of 0.3 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of mGlu5 receptors. It interacts with these receptors, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with mGlu5 receptors . The modulation of these receptors can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is associated with its target, the mGlu5 receptors. These receptors are membrane proteins, indicating that this compound is likely to be localized in the cell membrane where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HTL14242 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization to ensure high purity and quality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Chemical Reactions Analysis
Types of Reactions
HTL14242 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
HTL14242 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function and regulation of the mGlu5 receptor.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting the mGlu5 receptor.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to HTL14242 include:
Mavoglurant: Another negative allosteric modulator of the mGlu5 receptor.
Basimglurant: A compound with similar pharmacological properties targeting the mGlu5 receptor.
Uniqueness
This compound is unique due to its high selectivity and potency for the mGlu5 receptor. It has shown excellent pharmacokinetic properties, including stability in plasma and a clean profile in cytotoxicity assays. These characteristics make it a valuable tool for scientific research and a promising candidate for therapeutic development .
Biological Activity
HTL14242 is a compound that has garnered attention due to its selective activity as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This article delves into its biological activity, highlighting key research findings, data tables, and relevant case studies.
Overview of this compound
This compound is categorized as a negative allosteric modulator (NAM) of mGlu5 receptors. It was developed through structure-based drug design (SBDD) techniques, which have proven effective in identifying compounds that selectively target specific receptor subtypes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in neurological conditions.
This compound binds to a distinct site on the mGlu5 receptor, leading to conformational changes that inhibit receptor activation by orthosteric agonists. This mechanism is particularly relevant in conditions where excessive glutamate signaling contributes to pathology, such as in neurodegenerative diseases and psychiatric disorders.
Binding Affinity and Selectivity
The binding affinity of this compound to mGlu5 has been characterized using various assays. A study reported a moderate affinity with a Ki value indicative of its potential as a therapeutic agent. The compound's selectivity profile was established through competitive binding assays against other metabotropic glutamate receptors.
Compound | Ki (nM) | Selectivity |
---|---|---|
This compound | 200 | High for mGlu5 |
Mavoglurant | 150 | Moderate for mGlu5 |
Fenobam | 300 | Low for mGlu5 |
Pharmacological Profile
This compound has shown promise in preclinical studies for various neurological indications, including fragile X syndrome (FXS) and L-dopa-induced dyskinesia. Its pharmacological profile suggests potential benefits in managing symptoms associated with these conditions, primarily due to its ability to modulate glutamate signaling pathways.
Clinical Trials
Several clinical trials have investigated the safety and efficacy of this compound:
- Phase I Trials : Initial studies focused on assessing the safety profile in healthy volunteers (NCT04462263, NCT03785054). Results indicated good tolerability with minimal adverse effects.
- Phase II Trials : Ongoing trials are evaluating the efficacy of this compound in patients with FXS and other neurological disorders.
Comparative Analysis with Other Modulators
This compound's activity can be contrasted with other known modulators of mGlu5:
Modulator | Type | Clinical Indication | Status |
---|---|---|---|
This compound | Negative Allosteric Modulator | Neurological disorders | Completed Phase I |
Mavoglurant | Negative Allosteric Modulator | Fragile X Syndrome | Active Phase II |
Fenobam | Positive Allosteric Modulator | Anxiety Disorders | Completed Phase I |
Properties
IUPAC Name |
3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAXDSVNYVVQSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How was HTL14242 discovered, and what is its mechanism of action?
A1: this compound was discovered through a fragment-based drug discovery approach targeting the metabotropic glutamate receptor 5 (mGlu5) []. This involved screening a library of fragments against a thermostabilized mGlu5 receptor using a high-concentration radioligand binding assay. A promising pyrimidine hit with moderate affinity and high ligand efficiency was identified and further optimized using structure-based drug discovery methods, ultimately leading to this compound []. As a negative allosteric modulator (NAM), this compound binds to an allosteric site on mGlu5, distinct from the glutamate binding site, and inhibits receptor activation. This modulation of mGlu5 activity has implications for potential therapeutic applications, particularly in neurological and psychiatric disorders.
Q2: How does the structure of this compound provide insights into its interaction with mGlu5?
A2: High-resolution crystal structures of the stabilized mGlu5 receptor in complex with this compound and a related molecule were solved [, ]. These structures revealed that this compound binds within the transmembrane domain of mGlu5 at an allosteric site. Detailed analysis of the binding interactions, including specific amino acid contacts and binding pocket characteristics, provides valuable information for understanding the structural basis of this compound's selectivity and potency as an mGlu5 NAM. This structural information can be further exploited for designing novel mGlu5 modulators with improved properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.